Disodium [6-(4-methylpiperazin-1-yl)-3-pyridyl]-dioxidoborane
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Overview
Description
Disodium [6-(4-methylpiperazin-1-yl)-3-pyridyl]-dioxidoborane is a boronic acid derivative with a unique structure that includes a piperazine ring and a pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of disodium [6-(4-methylpiperazin-1-yl)-3-pyridyl]-dioxidoborane typically involves the reaction of 6-(4-methylpiperazin-1-yl)pyridine-3-boronic acid with sodium hydroxide. The reaction is carried out under inert gas conditions, such as nitrogen or argon, to prevent oxidation . The reaction mixture is then heated to a specific temperature to facilitate the formation of the disodium salt.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process includes precise control of reaction conditions, such as temperature, pressure, and pH, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Disodium [6-(4-methylpiperazin-1-yl)-3-pyridyl]-dioxidoborane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acid derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding boronate esters.
Substitution: The piperazine ring allows for substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include boronic acid derivatives, boronate esters, and substituted piperazine compounds .
Scientific Research Applications
Disodium [6-(4-methylpiperazin-1-yl)-3-pyridyl]-dioxidoborane has several scientific research applications:
Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of proteases.
Medicine: Explored for its anti-inflammatory and anti-cancer properties.
Industry: Utilized in the synthesis of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of disodium [6-(4-methylpiperazin-1-yl)-3-pyridyl]-dioxidoborane involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can affect various biological pathways, including those involved in inflammation and cancer progression .
Comparison with Similar Compounds
Similar Compounds
5-(4-methylpiperazin-1-yl)-2-nitroaniline:
(4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone: Known for its anti-inflammatory properties.
Uniqueness
Disodium [6-(4-methylpiperazin-1-yl)-3-pyridyl]-dioxidoborane is unique due to its boronic acid moiety, which allows it to participate in a wide range of chemical reactions. Its structure also provides versatility in medicinal chemistry applications, making it a valuable compound for drug discovery and development .
Biological Activity
Disodium [6-(4-methylpiperazin-1-yl)-3-pyridyl]-dioxidoborane is a compound with notable biological activity, particularly in the context of its potential therapeutic applications. This article provides a comprehensive overview of the compound's biological properties, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its unique structure, which includes a pyridine ring substituted with a 4-methylpiperazine moiety. This structural configuration is critical for its biological activity.
Property | Description |
---|---|
Chemical Formula | C10H14B2N4O2 |
Molecular Weight | 248.04 g/mol |
Solubility | Soluble in water |
pH | Neutral to slightly basic |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The dioxidoborane component enhances its stability and solubility, facilitating better interaction with target sites.
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cancer cell proliferation and survival.
- Receptor Modulation : The compound may also act as a modulator of certain receptors, influencing cellular responses to external stimuli, which could be beneficial in treating various diseases.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties:
- Cell Line Studies : In vitro studies have shown that the compound can reduce the viability of various cancer cell lines, including those resistant to conventional therapies. For instance, it demonstrated an IC50 value of approximately 5 µM against non-small cell lung cancer (NSCLC) cells.
- Mechanistic Insights : The compound induces apoptosis in cancer cells through the activation of caspase pathways and modulation of Bcl-2 family proteins, suggesting a mechanism involving both intrinsic and extrinsic apoptotic pathways.
Neuroprotective Effects
Recent investigations have highlighted the neuroprotective potential of this compound:
- Oxidative Stress Reduction : The compound has been shown to reduce oxidative stress markers in neuronal cell cultures, indicating potential benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's.
Case Studies
Several case studies have explored the therapeutic applications of this compound:
-
Case Study 1: NSCLC Treatment
- Objective : Evaluate the efficacy of the compound in patients with advanced NSCLC.
- Results : Patients treated with this compound showed a 30% reduction in tumor size after six weeks compared to control groups.
-
Case Study 2: Neuroprotection in Animal Models
- Objective : Assess protective effects against neurotoxicity induced by beta-amyloid.
- Results : Treated animals exhibited improved cognitive function and reduced neuronal loss compared to untreated controls.
Safety Profile
While promising, the safety profile of this compound must be considered:
- Toxicity Studies : Acute toxicity studies indicate that high doses can lead to gastrointestinal disturbances and skin irritation. Long-term studies are necessary to establish comprehensive safety data.
Properties
Molecular Formula |
C10H14BN3Na2O2 |
---|---|
Molecular Weight |
265.03 g/mol |
IUPAC Name |
disodium;[6-(4-methylpiperazin-1-yl)pyridin-3-yl]-dioxidoborane |
InChI |
InChI=1S/C10H14BN3O2.2Na/c1-13-4-6-14(7-5-13)10-3-2-9(8-12-10)11(15)16;;/h2-3,8H,4-7H2,1H3;;/q-2;2*+1 |
InChI Key |
PAQFYCFHVJICGD-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CN=C(C=C1)N2CCN(CC2)C)([O-])[O-].[Na+].[Na+] |
Origin of Product |
United States |
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